Quinoline-2-sulfonamide Quinoline-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 952651-45-5
VCID: VC4425930
InChI: InChI=1S/C9H8N2O2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,12,13)
SMILES: C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)N
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24

Quinoline-2-sulfonamide

CAS No.: 952651-45-5

Cat. No.: VC4425930

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24

* For research use only. Not for human or veterinary use.

Quinoline-2-sulfonamide - 952651-45-5

Specification

CAS No. 952651-45-5
Molecular Formula C9H8N2O2S
Molecular Weight 208.24
IUPAC Name quinoline-2-sulfonamide
Standard InChI InChI=1S/C9H8N2O2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,12,13)
Standard InChI Key URMKWAIIKFEUKR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)N

Introduction

Synthesis and Crystallographic Insights

Synthesis Methodology

Quinoline-2-sulfonamide is synthesized via the reaction of quinoline-2-sulfonyl chloride with excess ammonia at low temperatures (-10°C) . The process yields high-purity crystals upon recrystallization from ethanol. This method ensures minimal side reactions, preserving the integrity of the sulfonamide group.

Crystal Structure and Hydrogen-Bonding Networks

Single-crystal X-ray diffraction (SCXRD) analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

  • a = 8.5907 Å

  • b = 5.1716 Å

  • c = 20.0375 Å

  • β = 94.230°

  • V = 887.79 ų .

The sulfamoyl NH₂ group participates in two intermolecular hydrogen bonds:

  • N2—H2⋯O1: Forms chains along the b-axis, creating a C(4) motif.

  • N2—H1⋯N1: Generates centrosymmetric dimers with an R₂²(10) motif .

These interactions stabilize the crystal lattice, with calculated interaction energies of ~4.4 kcal/mol per bridge for the C(4) chain and ~5.9 kcal/mol per bridge for the R₂²(10) dimer . Additional weak C—H⋯O interactions further consolidate the packing (Table 1).

Table 1: Hydrogen-Bond Geometry in Quinoline-2-Sulfonamide

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)∠D—H⋯A (°)
N2—H2⋯O1ⁱ0.842.092.922171
N2—H1⋯N1ⁱⁱ0.802.182.962165
C6—H6⋯O1ⁱⁱⁱ0.932.663.431141.5

Future Directions and Challenges

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline and sulfonamide subunits could enhance potency and selectivity.

  • Cocrystallization Experiments: Exploring co-crystals with therapeutic targets (e.g., kinases) may elucidate binding mechanisms.

  • Toxicity Profiling: In vivo studies are needed to validate the safety of quinoline-2-sulfonamide derivatives.

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